molecular formula C23H18BrN3O3S B6007407 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide

Cat. No.: B6007407
M. Wt: 496.4 g/mol
InChI Key: IUFOHMSDBJSWMQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide is a complex organic compound that features a combination of benzenesulfonyl, bromoanilino, and quinolinylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Preparation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.

    Formation of N-(benzenesulfonyl)-4-bromoaniline: The 4-bromoaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(benzenesulfonyl)-4-bromoaniline.

    Synthesis of N-quinolin-8-ylacetamide: This intermediate can be synthesized by reacting quinoline-8-carboxylic acid with an appropriate amine under dehydrating conditions.

    Coupling Reaction: Finally, the N-(benzenesulfonyl)-4-bromoaniline is coupled with N-quinolin-8-ylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromoanilino group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinolinylacetamide moiety can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study the interactions of sulfonamide derivatives with biological targets.

    Chemical Biology: Employed in the design of molecular tools for studying cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The quinolinylacetamide moiety may interact with nucleic acids or proteins, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-4-bromoaniline: Shares the benzenesulfonyl and bromoanilino groups but lacks the quinolinylacetamide moiety.

    N-quinolin-8-ylacetamide: Contains the quinolinylacetamide moiety but lacks the benzenesulfonyl and bromoanilino groups.

    Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and quinolinylacetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c24-18-11-13-19(14-12-18)27(31(29,30)20-8-2-1-3-9-20)16-22(28)26-21-10-4-6-17-7-5-15-25-23(17)21/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFOHMSDBJSWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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